4-Nitrodiphenylamine
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrodiphenylamine can be achieved through several methods, including the aniline method and nitrobenzene method. Each synthesis route has its unique advantages and disadvantages concerning product yield, energy consumption, and waste production. The nitrobenzene method is highlighted for its efficiency and low environmental impact, making it a preferred technique in recent studies (Yuan Xian-long, 2003).
Molecular Structure Analysis
While the search did not yield specific studies solely focusing on the molecular structure of 4-Nitrodiphenylamine, understanding its structure is essential for its synthesis and application in chemical reactions. The compound consists of a nitro group attached to a biphenyl structure, which influences its physical and chemical properties.
Chemical Reactions and Properties
4-Nitrodiphenylamine participates in various chemical reactions, including its reduction to 4-aminodiphenylamine, a process that can be efficiently catalyzed by nickel under normal pressure, resulting in high conversion rates and yield (Xiaodong Ben, 2000). This reaction exemplifies its role as a precursor in the synthesis of amines.
Physical Properties Analysis
The physical properties of 4-Nitrodiphenylamine, such as melting point, solubility, and stability, are crucial for its handling and application in industrial processes. However, the search did not specifically return studies detailing these properties, which are typically referenced in chemical databases and material safety data sheets for practical use.
Chemical Properties Analysis
4-Nitrodiphenylamine's chemical properties, including reactivity with various reagents, stability under different conditions, and its behavior in synthesis reactions, make it a versatile intermediate. Its ability to undergo nitration, reduction, and coupling reactions allows for the synthesis of diverse organic compounds, including dyes and pharmaceuticals. The compound's reactivity and interactions are influenced by the nitro and biphenyl groups, contributing to its wide application in chemical synthesis (A. Banerjee & D. Mukesh, 1988).
Scientific Research Applications
1. Stabilizer for Propellants and Explosives
- Summary of Application : 4-Nitrodiphenylamine is used as a stabilizer for propellants and explosives . A stabilizer is a substance that is added to propellants and explosives to increase their stability and safety. It helps to prevent the decomposition of the explosive material, thereby reducing the risk of accidental detonation.
2. Intermediate in the Production of Rubber Antioxidants
- Summary of Application : 4-Nitrodiphenylamine is used as an intermediate in the production of rubber antioxidants . Antioxidants are substances that are added to rubber to prevent or slow down the process of oxidation, which can cause the rubber to degrade over time.
- Methods of Application : In the production of rubber antioxidants, 4-Nitrodiphenylamine is typically used in a chemical reductive alkylation reaction . This involves reacting the 4-Nitrodiphenylamine with other substances under specific conditions to produce the antioxidant.
3. Heterogeneous Catalytic Transfer Hydrogenation
- Summary of Application : 4-Nitrodiphenylamine undergoes heterogeneous catalytic transfer hydrogenation to form p-phenylenediamines . This reaction is a type of reduction process that is used in organic synthesis.
- Methods of Application : The process involves the use of a catalyst to facilitate the transfer of hydrogen from a donor molecule to 4-Nitrodiphenylamine, resulting in the formation of p-phenylenediamines .
- Results or Outcomes : The outcome of this process is the production of p-phenylenediamines, which are useful intermediates in the synthesis of various organic compounds .
4. Study of Reduction of Nitrated Diphenylamine Derivatives
- Summary of Application : 4-Nitrodiphenylamine has been used to study the reduction of nitrated diphenylamine derivatives in sediment water batch enrichments and dense cell suspensions of anaerobic, aromatic-compound-mineralizing pure bacterial cultures .
- Methods of Application : In this study, 4-Nitrodiphenylamine was added to sediment water batch enrichments and dense cell suspensions of specific bacterial cultures. The reduction of the compound was then monitored over time .
- Results or Outcomes : The results of this study can provide valuable insights into the microbial degradation of nitrated aromatic compounds in the environment .
5. Hammett Indicator
- Summary of Application : 4-Nitrodiphenylamine is used as a Hammett indicator . Hammett indicators are used in chemistry to determine the acidity or basicity of a solution.
- Methods of Application : The indicator is added to the solution, and the color change is observed to determine the pH of the solution .
- Results or Outcomes : The use of 4-Nitrodiphenylamine as a Hammett indicator can provide valuable information about the acidity or basicity of a solution .
6. Intermediate in Chemical Reductive Alkylation Reaction
- Summary of Application : 4-Nitrodiphenylamine is used as an intermediate in chemical reductive alkylation reactions . These reactions are commonly used in organic synthesis to introduce alkyl groups into molecules.
- Methods of Application : In a typical reductive alkylation reaction, 4-Nitrodiphenylamine would be reacted with an alkylating agent in the presence of a reducing agent .
- Results or Outcomes : The outcome of this process is the production of alkylated organic compounds, which can be used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Safety And Hazards
4-Nitrodiphenylamine is a suspected carcinogen with experimental carcinogenic and neoplastigenic data . It is moderately toxic by ingestion and is a poison by the intravenous route . It is also an eye irritant . When heated to decomposition, it emits toxic fumes of NOx . To handle 4-Nitrodiphenylamine safely, one should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for 4-Nitrodiphenylamine are not mentioned in the search results, it is noted that it is used as an intermediate in the production of rubber antioxidants . This suggests that its future directions may be tied to developments in the rubber industry and the ongoing need for effective antioxidants in this sector.
properties
IUPAC Name |
4-nitro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYMSQQCBUKFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8027323 | |
Record name | 4-Nitro-N-phenylaniline | |
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Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES. | |
Record name | 4-Nitrodiphenylamine | |
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Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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Boiling Point |
211 °C AT 30 MM HG, 343 °C | |
Record name | 4-NITRODIPHENYLAMINE | |
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Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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Flash Point |
190 °C, 190 °C o.c. | |
Record name | 4-Nitrodiphenylamine | |
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Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none | |
Record name | 4-NITRODIPHENYLAMINE | |
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Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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Vapor Pressure |
0.0000166 [mmHg], Vapor pressure at 25 °C: negligible | |
Record name | 4-Nitrodiphenylamine | |
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Product Name |
4-Nitrodiphenylamine | |
Color/Form |
YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE | |
CAS RN |
836-30-6 | |
Record name | 4-Nitrodiphenylamine | |
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Record name | 4-Nitrodiphenylamine | |
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Record name | 4-NITRODIPHENYLAMINE | |
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Record name | Benzenamine, 4-nitro-N-phenyl- | |
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Record name | 4-Nitro-N-phenylaniline | |
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Record name | 4-nitro-N-phenylaniline | |
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Record name | 4-NITRODIPHENYLAMINE | |
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Record name | 4-NITRODIPHENYLAMINE | |
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Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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Melting Point |
133.5 °C, 132-135 °C | |
Record name | 4-NITRODIPHENYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |
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Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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